molecular formula C18H28N2O6 B12461508 Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate

Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate

Katalognummer: B12461508
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: ZVTINSWGLLUZPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are widely recognized for their significant role in pharmaceutical chemistry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H28N2O6

Molekulargewicht

368.4 g/mol

IUPAC-Name

ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoacetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H28N2O6/c1-3-25-17(23)13-5-9-19(10-6-13)15(21)16(22)20-11-7-14(8-12-20)18(24)26-4-2/h13-14H,3-12H2,1-2H3

InChI-Schlüssel

ZVTINSWGLLUZPM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)N2CCC(CC2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.